1-Bromo-4-((2-methoxyethoxy)methyl)benzene
Overview
Description
1-Bromo-4-((2-methoxyethoxy)methyl)benzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated aromatic compound that features a benzene ring substituted with a bromine atom and a (2-methoxyethoxy)methyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-((2-methoxyethoxy)methyl)benzene can be synthesized using 2-bromoethyl methyl ether as a starting reagent. The synthesis involves the reaction of 2-bromoethyl methyl ether with a benzene derivative under specific conditions . The reaction typically requires a solvent such as acetone and is conducted at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-((2-methoxyethoxy)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the (2-methoxyethoxy)methyl group.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or amines, and the reactions are typically conducted in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 4-((2-methoxyethoxy)methyl)phenol, while oxidation can produce 4-((2-methoxyethoxy)methyl)benzoic acid.
Scientific Research Applications
1-Bromo-4-((2-methoxyethoxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.
Medicine: Research into new drugs often involves the use of brominated compounds like this compound as starting materials or intermediates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((2-methoxyethoxy)methyl)benzene involves its reactivity as a brominated aromatic compound. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The (2-methoxyethoxy)methyl group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Bromo-2-methoxyethane: Another brominated ether used in organic synthesis.
2-Bromoethyl methyl ether: A related compound used as a starting reagent in the synthesis of 1-Bromo-4-((2-methoxyethoxy)methyl)benzene.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both a bromine atom and a (2-methoxyethoxy)methyl group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-(2-methoxyethoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-6-7-13-8-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSRXJSBIBWDHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166959-29-1 | |
Record name | 1-bromo-4-[(2-methoxyethoxy)methyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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